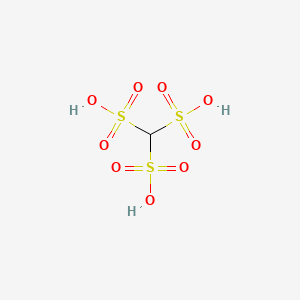

Methanetrisulphonic acid

CAS No.: 54322-33-7

Cat. No.: VC3826415

Molecular Formula: CH4O9S3

Molecular Weight: 256.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54322-33-7 |

|---|---|

| Molecular Formula | CH4O9S3 |

| Molecular Weight | 256.2 g/mol |

| IUPAC Name | methanetrisulfonic acid |

| Standard InChI | InChI=1S/CH4O9S3/c2-11(3,4)1(12(5,6)7)13(8,9)10/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10) |

| Standard InChI Key | NARPMWPOFWHFDX-UHFFFAOYSA-N |

| SMILES | C(S(=O)(=O)O)(S(=O)(=O)O)S(=O)(=O)O |

| Canonical SMILES | C(S(=O)(=O)O)(S(=O)(=O)O)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Methanesulfonic acid is the simplest alkanesulfonic acid, featuring a methyl group bonded to a sulfonic acid functional group. Its molecular structure (H₃C−S(=O)₂−OH) confers strong acidity (pKa ≈ -2.6) , comparable to mineral acids like sulfuric acid. Key structural attributes include:

-

Hybridization: The sulfur atom adopts a tetrahedral geometry with double bonds to two oxygen atoms and single bonds to the methyl group and hydroxyl group .

-

Conjugation: Resonance stabilization of the sulfonate anion (CH₃SO₃⁻) enhances acidity, enabling complete ionization in aqueous solutions .

Table 1: Physical Properties of Methanesulfonic Acid

| Property | Value | Source |

|---|---|---|

| Melting Point | 17–19 °C | |

| Boiling Point | 167 °C at 10 mmHg | |

| Density (20°C) | 1.4812 g/mL | |

| Solubility in Water | 1,000 g/L at 20°C | |

| Refractive Index (16°C) | 1.4317 | |

| Vapor Pressure (20°C) | 1 mmHg |

Synthesis and Industrial Production

MSA is synthesized via multiple routes, with modern methods prioritizing efficiency and environmental sustainability:

Historical Methods

-

Kolbe Electrolysis (1840s): Early synthesis involved electrolytic reduction of trichloromethylsulfonyl chloride (CCl₃SO₂Cl) to sequentially remove chlorine atoms, yielding MSA .

-

Oxidation of Methylthiols: Reaction of methanethiol (CH₃SH) or dimethyl disulfide (CH₃SSCH₃) with nitric acid or hydrogen peroxide .

Contemporary Industrial Processes

-

Grillo-Werke Process: Direct reaction of methane (CH₄) and sulfur trioxide (SO₃) catalyzed by organic peroxides at ≤65°C and 11 MPa . This method avoids hazardous intermediates and aligns with green chemistry principles.

-

BASF Two-Step Method:

Chemical Reactivity and Catalytic Applications

MSA’s non-oxidizing nature and high thermal stability make it a superior catalyst in organic synthesis:

Esterification and Alkylation

-

Ester Synthesis: MSA catalyzes ester formation between carboxylic acids and alcohols, outperforming sulfuric acid due to reduced side reactions (e.g., sulfonation) .

-

Friedel-Crafts Alkylation: Its strong acidity facilitates electrophilic substitution in aromatic systems without oxidizing sensitive substrates .

Polymerization

-

Cationic Polymerization: MSA initiates polymerization of alkenes (e.g., isobutylene) and epoxides, producing high-molecular-weight polymers with low polydispersity .

Table 2: Comparative Acid Strengths in Common Catalysts

| Acid | pKa | Oxidizing Potential |

|---|---|---|

| Methanesulfonic acid | -2.6 | Low |

| Sulfuric acid | -3.0 | High |

| Hydrochloric acid | -6.3 | Moderate |

Industrial and Pharmaceutical Applications

Electroplating and Metal Processing

MSA’s ability to dissolve metal salts at high concentrations (e.g., 2.5 M Pb²⁺, 1.8 M Sn²⁺) enables its use in:

-

Lead-Acid Battery Recycling: Selective leaching of lead oxides without generating toxic chlorine gas .

-

Tin and Copper Plating: Non-corrosive baths yield uniform coatings with minimal pitting .

Pharmaceutical Synthesis

-

Peptide Deprotection: MSA replaces trifluoroacetic acid (TFA) in solid-phase peptide synthesis, avoiding perfluoroalkyl substance (PFAS) regulations .

-

API Manufacturing: Key intermediate in angiotensin II receptor blockers (e.g., telmisartan) .

| Region | Regulation |

|---|---|

| EU | REACH registered (No SVHC listing) |

| USA | EPA TSCA Inventory Listed |

| Japan | MITI Classified (Non-hazardous) |

Emerging Research and Future Directions

Green Chemistry Innovations

-

CO₂ Capture: MSA-based solvents show high CO₂ absorption capacities (≥1.2 mol CO₂/mol MSA) at ambient temperatures .

-

Ionic Liquid Synthesis: MSA-derived ionic liquids exhibit low viscosity and high conductivity for energy storage applications .

Challenges in Peptide Synthesis

While MSA effectively removes tert-butoxycarbonyl (Boc) and benzyl (Bzl) protecting groups, it struggles with trityl (Trt) groups on histidine and asparagine residues . Mixed solvent systems (e.g., MSA/dichloromethane/acetic acid) are under investigation to address this limitation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume